molecular formula C7H6N2O3 B15052127 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B15052127
M. Wt: 166.13 g/mol
InChI Key: ZRMKJTYAICJZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one is a bicyclic heterocyclic compound featuring a pyridinone ring fused with an isoxazole moiety.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

7-hydroxy-3-methyl-4H-[1,2]oxazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C7H6N2O3/c1-3-6-7(12-9-3)4(10)2-5(11)8-6/h2H,1H3,(H2,8,10,11)

InChI Key

ZRMKJTYAICJZEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1NC(=O)C=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate in the presence of sodium ethoxide in ethanol. This reaction produces ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylates, which can be further hydrolyzed to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted isoxazoles

Scientific Research Applications

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a fused bicyclic pyridinone system with several analogs, but differences in heteroatom composition and substituents significantly influence activity:

  • Isoxazolo vs. Thiazolo/Isothiazolo Rings: Isoxazolo[4,5-b]pyridinone: Contains oxygen and nitrogen in the five-membered ring, enhancing hydrogen-bonding capacity and polarity compared to sulfur-containing analogs . Thiazolo[4,5-b]pyridinone (): Sulfur in place of oxygen increases lipophilicity (LogP = 1.39 for 2-(ethylamino)-7-hydroxy derivative) and may affect metabolic stability . Isothiazolo[4,5-b]pyridinone (): Exhibits antimitotic activity due to diaryl substituents, suggesting that bulky groups on the pyridinone core enhance microtubule inhibition .

Key Substituent Effects

  • 7-Hydroxy Group: Enhances solubility and hydrogen-bonding interactions, as seen in 2-(ethylamino)-7-hydroxythiazolo[4,5-b]pyridin-5(4H)-one (). This group is critical for binding in antimicrobial and antifungal agents .

Antibacterial Activity

  • Fluoroquinolone Derivatives (): Compounds 8a–i (pyrazolo[4,3-c]pyridine derivatives) show MIC values of 0.25–4 µg/mL against Gram-positive and Gram-negative bacteria. The fluoroquinolone scaffold’s efficacy suggests that similar substitutions on the isoxazolo core could enhance antibacterial activity .
  • Spiro-thiazolidines () : Compounds 72–75 demonstrate robust antibacterial and antifungal activity comparable to streptomycin and amphotericin B. Bulky substituents (e.g., sulfonyl groups) improve target binding, a strategy applicable to the isoxazolo analog .

Antimitotic Activity

  • 3,7-Diarylisothiazolo[4,5-b]pyridinones (): These compounds inhibit microtubule polymerization with IC50 values ~10 µM. The diaryl substituents’ planar structure facilitates interactions with tubulin, a feature that could be replicated in the isoxazolo derivative .

Physicochemical Properties and Pharmacokinetics

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Features
7-Hydroxy-3-methylisoxazolo[4,5-b]pyridinone C7H6N2O3 166.14 ~0.5* High polarity (7-OH), moderate lipophilicity
2-(Ethylamino)-7-hydroxythiazolo[4,5-b]pyridinone () C8H9N3O2S 211.24 1.39 Enhanced solubility due to 7-OH group
6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo[4,5-b]pyridinone () C15H18F3N3O2S 361.39 - Trifluoromethyl group increases metabolic stability

*Estimated based on structural analogs.

Biological Activity

7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one (CAS Number: 161871-65-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused isoxazole and pyridine ring system. The compound's molecular formula is C7H6N2O3C_7H_6N_2O_3, with a molecular weight of 150.13 g/mol. The structural representation is as follows:

Chemical Structure

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines through mechanisms involving cyclin-dependent kinases (CDKs). The IC50 values for these compounds against CDK2 and CDK9 have been reported as 0.36 µM and 1.8 µM, respectively .

Inhibition of Kinases

The compound has also demonstrated inhibitory effects on receptor tyrosine kinases such as VEGFR-2, which plays a crucial role in angiogenesis. An IC50 value of 1.46 µM was noted for this inhibition, suggesting its potential application in cancer therapies aimed at preventing tumor growth through vascular supply restriction .

Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of various pyrazolo[3,4-b]pyridines, it was found that the introduction of hydroxyl groups significantly enhanced biological activity. Specifically, compounds with similar structures to this compound showed promising results against HeLa and HCT116 cell lines, indicating strong potential for therapeutic development against cervical and colorectal cancers .

Study 2: Selectivity in Kinase Inhibition

Another study highlighted the selective inhibition of CDK2 over CDK9 by derivatives of the compound. This selectivity is crucial for minimizing side effects in therapeutic applications. The research demonstrated that modifications to the isoxazole moiety could enhance selectivity profiles while maintaining potency against target kinases .

Data Table: Biological Activity Summary

Biological Activity IC50 Value (µM) Target Reference
Inhibition of CDK20.36Cyclin-dependent kinase
Inhibition of CDK91.8Cyclin-dependent kinase
Inhibition of VEGFR-21.46Receptor tyrosine kinase
Antiproliferative effect on HeLa cellsNot specifiedCervical cancer
Antiproliferative effect on HCT116 cellsNot specifiedColorectal cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.